

Application Notes and Protocols for High-Throughput Screening with (2S,4R)-DS89002333

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Compound of Interest

Compound Name: (2S,4R)-DS89002333

Cat. No.: B12399513

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For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-DS89002333 is a highly potent and orally active small molecule inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA).^{[1][2]} It has demonstrated significant anti-tumor activity in preclinical models of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare and aggressive liver cancer.^{[1][2]} These application notes provide a comprehensive overview of the compound, its mechanism of action, and detailed protocols for its use in high-throughput screening (HTS) campaigns to identify novel PRKACA inhibitors.

Target: Protein Kinase A (PKA) and the DNAJB1-PRKACA Fusion

The primary molecular target of **(2S,4R)-DS89002333** is the catalytic subunit of Protein Kinase A (PKA), a key enzyme in the cAMP-dependent signaling pathway that regulates a multitude of cellular processes.^{[3][4]} In the context of FL-HCC, a specific genomic deletion leads to the formation of a DNAJB1-PRKACA fusion gene.^{[5][6]} This fusion results in a constitutively active kinase that is a primary driver of oncogenesis in this cancer type.^{[1][5]} Therefore, inhibiting the kinase activity of both wild-type and fusion PRKACA is a promising therapeutic strategy for FL-HCC.

Mechanism of Action of (2S,4R)-DS89002333

(2S,4R)-DS89002333 acts as an ATP-competitive inhibitor of PRKACA.[3] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade. A key downstream effector of PKA is the transcription factor CREB (cAMP response element-binding protein). Inhibition of PRKACA by DS89002333 leads to a dose-dependent decrease in the phosphorylation of CREB.[2]

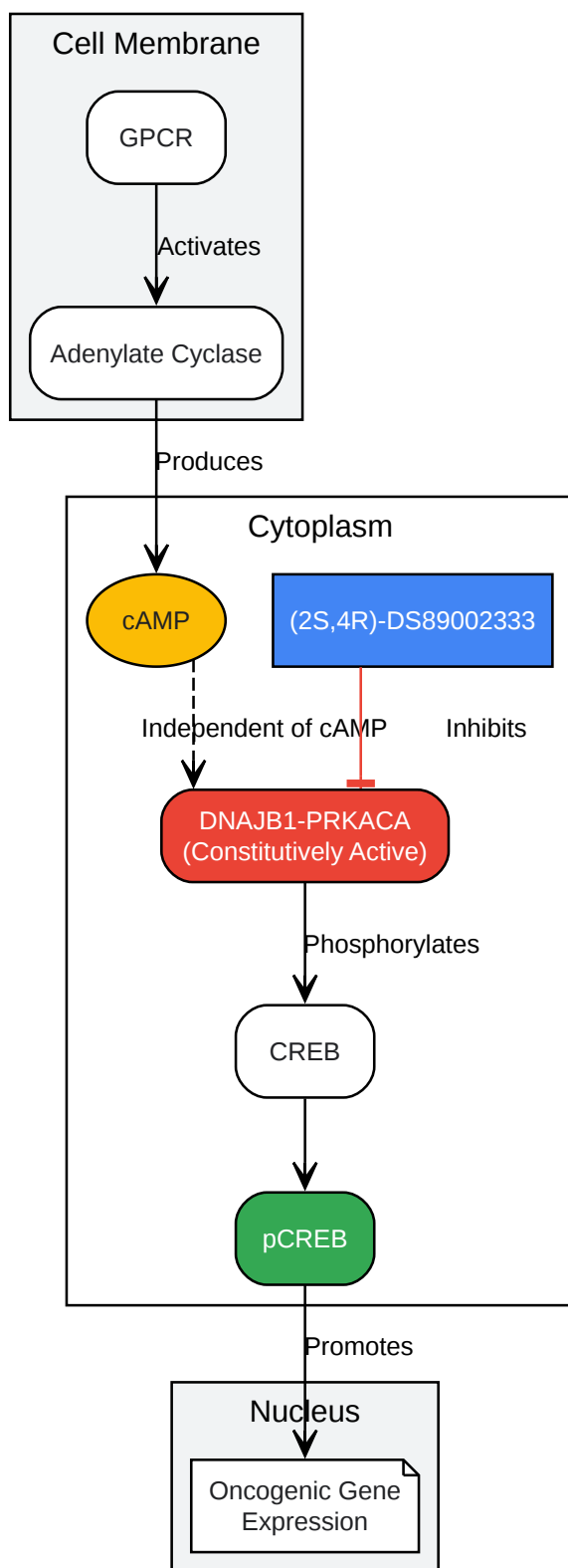
Quantitative Data Summary

The following table summarizes the key quantitative data for **(2S,4R)-DS89002333** based on available literature.

Parameter	Value	Cell Line/System	Reference
IC50 (PRKACA)	0.3 nM	Biochemical Assay	[2]
IC50 (CREB Phosphorylation)	50 nM	NIH/3T3 cells	[2]
In Vivo Efficacy	Anti-tumor activity	NIH/3T3-fusion allograft model	[2]
In Vivo Efficacy	Significant anti-tumor activity	FL-HCC Patient-Derived Xenograft (PDX) model	[2]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving the DNAJB1-PRKACA fusion protein and the inhibitory effect of **(2S,4R)-DS89002333**.



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Caption: DNAJB1-PRKACA signaling and inhibition by **(2S,4R)-DS89002333**.

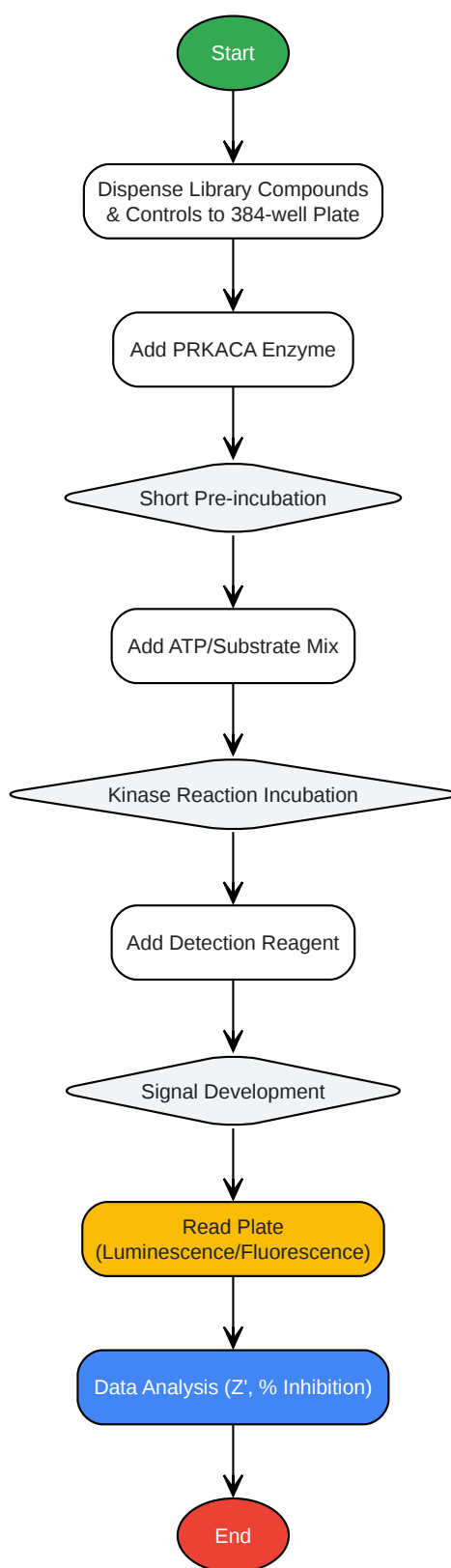
Experimental Protocols

High-throughput screening for novel PRKACA inhibitors can be performed using both biochemical and cell-based assays. **(2S,4R)-DS89002333** serves as an excellent positive control for these screens.

Protocol 1: Biochemical High-Throughput Screening (HTS) for PRKACA Inhibitors

This protocol describes a generic, adaptable biochemical assay for screening large compound libraries against recombinant PRKACA kinase. The principle is to measure the phosphorylation of a substrate peptide by PRKACA, with the signal being inversely proportional to the inhibitory activity of the test compounds.

Workflow Diagram:



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Caption: Workflow for a biochemical HTS assay for PRKACA inhibitors.

Materials:

- Recombinant human PRKACA enzyme
- Biotinylated peptide substrate (e.g., Kemptide)
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Detection Reagent (e.g., ADP-Glo™, HTRF® KinEASE®, or similar)
- **(2S,4R)-DS89002333** (as positive control)
- DMSO (as negative control)
- 384-well, low-volume, white assay plates
- Acoustic dispenser and automated liquid handlers
- Plate reader capable of luminescence or fluorescence detection

Procedure:

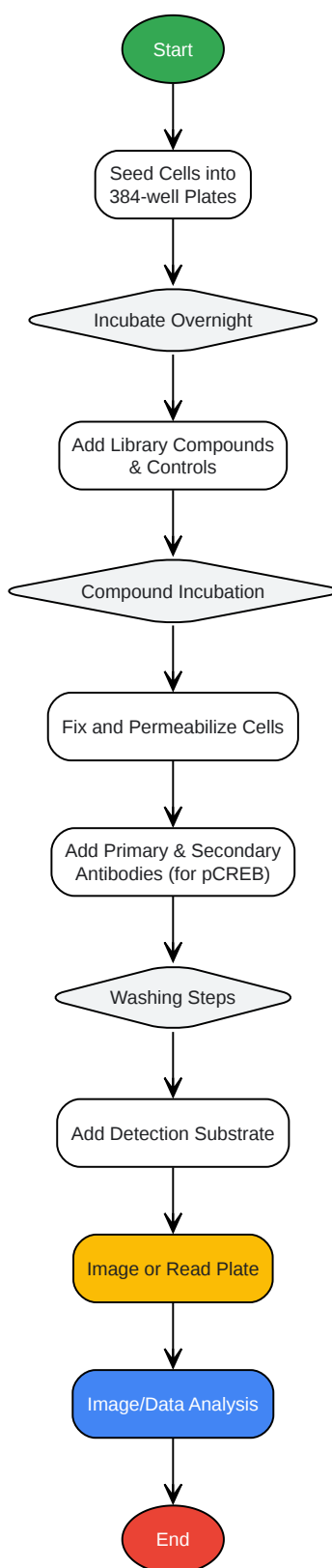
- **Compound Plating:** Using an acoustic dispenser, transfer 20-50 nL of library compounds, **(2S,4R)-DS89002333** (positive control, e.g., at a final concentration of 1 μM), and DMSO (negative control) to the 384-well assay plates.
- **Enzyme Addition:** Add 5 μL of PRKACA enzyme solution (e.g., 2X final concentration) in assay buffer to all wells.
- **Pre-incubation:** Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
- **Initiate Kinase Reaction:** Add 5 μL of a 2X ATP and biotinylated substrate peptide mixture in assay buffer to all wells to start the reaction. The final ATP concentration should be at or near the K_m for PRKACA.

- Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
- Detection: Add 10 μ L of the chosen detection reagent according to the manufacturer's protocol. This step typically stops the kinase reaction and initiates the signal generation.
- Signal Development: Incubate the plate for 30-60 minutes at room temperature.
- Data Acquisition: Read the plate on a compatible plate reader (luminescence or fluorescence).
- Data Analysis:
 - Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
 - Determine the Z'-factor to assess the quality of the assay. A $Z' > 0.5$ is generally considered excellent for HTS.[\[7\]](#)[\[8\]](#)

Protocol 2: Cell-Based High-Throughput Screening (HTS) for PRKACA Pathway Inhibitors

This protocol describes a cell-based assay to screen for inhibitors of the PRKACA signaling pathway by measuring the phosphorylation of CREB. This assay provides a more physiologically relevant context.

Workflow Diagram:



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Caption: Workflow for a cell-based HTS assay for PRKACA pathway inhibitors.

Materials:

- A suitable cell line (e.g., HEK293 cells engineered to express the DNAJB1-PRKACA fusion, or a cell line with an active cAMP pathway).
- Cell culture medium and supplements.
- 384-well, clear-bottom, black-walled assay plates.
- **(2S,4R)-DS89002333** (as positive control).
- DMSO (as negative control).
- Fixation and permeabilization buffers (e.g., formaldehyde and Triton X-100).
- Primary antibody against phosphorylated CREB (pCREB).
- A labeled secondary antibody (e.g., conjugated to HRP or a fluorescent dye).
- Detection substrate (e.g., chemiluminescent or fluorescent).
- Automated liquid handlers and plate washers.
- High-content imager or plate reader.

Procedure:

- **Cell Seeding:** Seed cells at an appropriate density into 384-well plates and incubate overnight to allow for cell attachment.
- **Compound Addition:** Add library compounds, **(2S,4R)-DS89002333** (e.g., final concentration of 10 μ M), and DMSO to the plates.
- **Compound Incubation:** Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours) at 37°C.
- **Fixation and Permeabilization:**
 - Carefully remove the media.

- Fix the cells with a formaldehyde-based solution.
- Wash the cells and then permeabilize them with a detergent-based buffer (e.g., Triton X-100 or saponin).
- Immunostaining:
 - Block non-specific antibody binding.
 - Incubate with the primary antibody against pCREB.
 - Wash the cells.
 - Incubate with the labeled secondary antibody.
 - Wash the cells to remove unbound secondary antibody.
- Detection: Add the appropriate detection substrate.
- Data Acquisition: Acquire images using a high-content imager or measure the signal using a plate reader.
- Data Analysis:
 - Quantify the pCREB signal per cell or per well.
 - Calculate the percentage of inhibition of pCREB signal for each compound.
 - Determine the Z'-factor for assay quality control.

These protocols provide a robust framework for utilizing **(2S,4R)-DS89002333** in high-throughput screening campaigns to discover and characterize novel inhibitors of PRKACA for potential therapeutic development.

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